cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl
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Overview
Description
cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its unique structure, which includes a benzyl group, a hydroxypyrrolidine ring, and a carbamate moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxypyrrolidine intermediate.
Carbamate Formation: The carbamate moiety is formed by reacting the intermediate with an isocyanate or carbamoyl chloride.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ((4-oxopyrrolidin-3-YL)methyl)carbamate.
Reduction: Formation of benzyl ((4-hydroxypyrrolidin-3-YL)methyl)amine.
Substitution: Formation of various substituted benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamates.
Scientific Research Applications
cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate: Lacks the hydrochloride salt form.
cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate: Similar structure but different stereochemistry.
trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride: Different stereochemistry compared to the cis form.
Uniqueness
cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research applications where these properties are critical.
Properties
IUPAC Name |
benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWZAAHQLZEMU-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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